molecular formula C12H15ClN2 B2768462 1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride CAS No. 1909306-63-3

1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride

Cat. No.: B2768462
CAS No.: 1909306-63-3
M. Wt: 222.72
InChI Key: VEVOGNZTXGENLJ-UHFFFAOYSA-N
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Description

1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride is a chemical compound with the molecular formula C12H14N2·HCl It is a derivative of cyclobutane, featuring a benzylamino group and a carbonitrile group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride typically involves the reaction of cyclobutanone with benzylamine, followed by the introduction of a nitrile group. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The nitrile group may also play a role in binding to active sites or forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

    1-(Aminomethyl)cyclobutane-1-carbonitrile: Similar structure but with an aminomethyl group instead of a benzylamino group.

    1-(Phenylamino)cyclobutane-1-carbonitrile: Features a phenylamino group instead of a benzylamino group.

    Cyclobutane-1-carbonitrile: Lacks the benzylamino group, making it less complex.

Uniqueness

1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride is unique due to the presence of both the benzylamino and carbonitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-(benzylamino)cyclobutane-1-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c13-10-12(7-4-8-12)14-9-11-5-2-1-3-6-11;/h1-3,5-6,14H,4,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVOGNZTXGENLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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